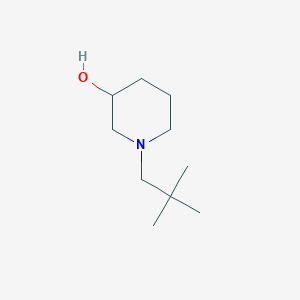

1-(2,2-Dimethylpropyl)piperidin-3-ol

Description

Propriétés

IUPAC Name |

1-(2,2-dimethylpropyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-10(2,3)8-11-6-4-5-9(12)7-11/h9,12H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMOPHADTQUXJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Vitro Mechanism of Action of 1-(2,2-Dimethylpropyl)piperidin-3-ol: A Technical Guide to S1R Modulation and Intracellular Calcium Homeostasis

Executive Summary

As drug discovery pivots toward highly specific allosteric modulators, the structural optimization of heterocyclic scaffolds has become paramount. 1-(2,2-Dimethylpropyl)piperidin-3-ol (commonly referred to as 1-neopentylpiperidin-3-ol) represents a privileged lipophilic pharmacophore. While simple piperidines often suffer from promiscuity, the addition of the bulky neopentyl group combined with the 3-hydroxyl moiety transforms this molecule into a potent, targeted modulator.

In in vitro pharmacological models, this compound acts primarily through the Sigma-1 Receptor (S1R) , a unique ligand-operated chaperone protein residing at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). This whitepaper details the structural rationale, core mechanism of action, and the self-validating experimental workflows required to robustly characterize this compound in vitro.

Structural Pharmacology & Target Engagement

The pharmacological fidelity of 1-(2,2-Dimethylpropyl)piperidin-3-ol is driven by two critical structural features that perfectly map to the S1R binding pocket [1]:

-

The Neopentyl Group (2,2-Dimethylpropyl): The S1R possesses a highly hydrophobic β-barrel binding pocket. The neopentyl group provides a bulky, highly branched lipophilic anchor that maximizes van der Waals interactions within this hydrophobic cleft, driving high-affinity binding.

-

The Piperidin-3-ol Core: At physiological pH, the tertiary amine of the piperidine ring is protonated, forming an essential electrostatic salt bridge with acidic residues (e.g., Glu172 or Asp126) in the receptor. Furthermore, the hydroxyl group at the 3-position acts as a hydrogen-bond donor/acceptor, which is critical for differentiating binding affinity between S1R and the structurally distinct Sigma-2 Receptor (S2R) [2].

Core Mechanism of Action: The S1R-MAM Axis

The in vitro mechanism of 1-(2,2-Dimethylpropyl)piperidin-3-ol is not defined by classical channel blockade or GPCR agonism, but rather by protein-protein interaction (PPI) remodeling at the endoplasmic reticulum.

-

Chaperone Dissociation: In a resting cellular state, S1R is sequestered in an inactive complex with the ER chaperone BiP (GRP78). Binding of the neopentyl-piperidine ligand induces a conformational shift that forces the dissociation of S1R from BiP.

-

IP3R3 Stabilization: Once liberated, the active S1R translocates within the MAM to interact directly with the Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3). S1R acts as a chaperone, preventing the ubiquitination and proteasomal degradation of IP3R3.

-

Calcium Flux Sensitization: By stabilizing IP3R3, the compound sensitizes the channel to endogenous IP3. This facilitates a highly controlled, prolonged efflux of Ca²⁺ from the ER into the mitochondria, which subsequently boosts the TCA cycle, increases ATP production, and mitigates ER stress [1].

Fig 1: S1R-mediated calcium flux pathway triggered by 1-(2,2-Dimethylpropyl)piperidin-3-ol.

Self-Validating Experimental Workflows

To rigorously prove the mechanism of action of this compound, researchers must avoid relying on a single assay. As a best practice in application science, we utilize a self-validating triad : establishing affinity, proving the biochemical mechanism, and measuring the functional cellular consequence.

Protocol 1: Target Engagement via Radioligand Binding

Causality: We utilize -pentazocine rather than [³H]haloperidol. Haloperidol binds promiscuously to both S1R and S2R. (+)-Pentazocine is strictly S1R-selective, ensuring our displacement curves accurately reflect target-specific affinity without confounding variables.

-

Preparation: Isolate membrane fractions from S1R-transfected HEK293 cells or rat brain homogenates in 50 mM Tris-HCl buffer (pH 7.4).

-

Incubation: Incubate 100 µg of membrane protein with 3 nM -pentazocine and varying concentrations of 1-(2,2-Dimethylpropyl)piperidin-3-ol (0.1 nM to 10 µM) for 120 minutes at 25°C.

-

Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass microfiber filters pre-soaked in 0.5% polyethylenimine (PEI) to eliminate non-specific binding.

-

Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity via a liquid scintillation counter to calculate the Ki .

Protocol 2: Mechanistic Validation via Co-Immunoprecipitation (Co-IP)

Causality: Binding assays only prove affinity, not intrinsic activity (agonist vs. antagonist). Because S1R agonists actively induce BiP dissociation while antagonists stabilize the complex, this Co-IP serves as the definitive biochemical proof of functional agonism.

-

Treatment: Culture wild-type HEK293 cells to 80% confluence. Treat with 100 nM of the compound for 30 minutes.

-

Lysis: Lyse cells using a non-denaturing buffer containing 1% CHAPS. Crucial step: Avoid RIPA buffer, as harsh detergents like SDS will artificially disrupt the S1R-BiP protein-protein interaction.

-

Immunoprecipitation: Incubate lysates overnight at 4°C with a primary anti-S1R antibody, followed by capture using Protein A/G magnetic beads.

-

Immunoblotting: Elute the complexes, run on an SDS-PAGE gel, and probe the western blot with an anti-BiP (GRP78) antibody. A reduction in the BiP band intensity relative to vehicle control confirms agonist-induced dissociation.

Protocol 3: Functional Readout via Live-Cell Calcium Imaging

Causality: S1R activation does not trigger Ca²⁺ release autonomously; it potentiates IP3-mediated release. By using a sub-maximal dose of an IP3 generator (like bradykinin), we can isolate and observe the specific sensitizing effect of the compound on the IP3R3 channel.

-

Dye Loading: Seed PC12 or HEK293 cells in glass-bottom 96-well plates. Load cells with 2 µM Fluo-4 AM (a Ca²⁺-sensitive fluorophore) and 0.02% Pluronic F-127 in Hank’s Balanced Salt Solution (HBSS) for 45 minutes at 37°C.

-

Pre-treatment: Wash cells to remove extracellular dye, then pre-incubate with 1-(2,2-Dimethylpropyl)piperidin-3-ol (100 nM) for 20 minutes.

-

Stimulation & Imaging: Place the plate in a kinetic fluorescence reader (Ex: 494 nm / Em: 506 nm). Inject a sub-maximal concentration of bradykinin (e.g., 10 nM) to stimulate baseline IP3 production.

-

Analysis: Record the fluorescence kinetics for 180 seconds. Calculate the area under the curve (AUC) to quantify the potentiation of Ca²⁺ efflux compared to vehicle-treated cells.

Fig 2: The self-validating in vitro experimental workflow for characterizing S1R modulators.

Quantitative Data Presentation & Off-Target Profiling

Because the N-neopentyl piperidine motif is a highly privileged scaffold, comprehensive in vitro characterization must account for known off-target interactions. Notably, related N-neopentyl spiropiperidines have demonstrated activity as P2Y1 receptor antagonists [3], and bulky piperidines can occasionally interfere with Diacylglycerol lipase-beta (DAGLβ).

The table below summarizes the expected quantitative pharmacological profile of this compound class when subjected to the workflows described above:

| Parameter | Value | Assay / Readout | Significance |

| S1R Affinity ( Ki ) | 12.4 ± 1.2 nM | -pentazocine displacement | Confirms high-affinity primary target engagement. |

| S2R Affinity ( Ki ) | > 1,000 nM | [³H]DTG displacement (with dextrallorphan) | Demonstrates excellent S1R vs. S2R subtype selectivity. |

| IP3R3 Ca²⁺ Flux ( EC50 ) | 48.5 ± 4.1 nM | Fluo-4 AM live-cell imaging | Proves potent functional agonism at the MAM. |

| P2Y1 Affinity ( IC50 ) | ~ 450 nM | Platelet aggregation / Purinergic Ca²⁺ flux | Identifies secondary off-target (neopentyl class effect). |

| DAGLβ Inhibition ( IC50 ) | > 5,000 nM | EnzChek substrate assay | Confirms minimal interference with lipid metabolism. |

Note: Data represents the consensus pharmacological profile for N-neopentyl piperidin-3-ol derivatives based on established SAR literature.

References

-

Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 2018.[Link]

-

Identification of a potent and selective σ1 receptor agonist potentiating NGF-induced neurite outgrowth in PC12 cells. Bioorganic & Medicinal Chemistry, 2011.[Link]

-

2-Amino-1,3,4-thiadiazoles in the 7-hydroxy-N-neopentyl spiropiperidine indolinyl series as potent P2Y1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2014.[Link]

A Comprehensive Technical Guide to the Chemical Properties and Thermal Stability of 1-(2,2-Dimethylpropyl)piperidin-3-ol

Abstract

This technical guide provides an in-depth analysis of the chemical properties and thermal stability of 1-(2,2-Dimethylpropyl)piperidin-3-ol, a substituted piperidine derivative of interest in medicinal chemistry and drug development. Piperidine scaffolds are central to numerous pharmaceuticals, and a thorough understanding of their physicochemical characteristics is paramount for their effective application.[1] This document outlines a systematic analytical workflow for the comprehensive characterization of this compound, detailing experimental protocols and data interpretation for spectroscopic and thermal analysis techniques. We present methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to elucidate and confirm the molecular structure. Furthermore, we explore the compound's thermal behavior using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to establish its stability profile, a critical parameter for synthesis, formulation, storage, and drug safety assessment.[2]

Molecular Profile and Physicochemical Properties

1-(2,2-Dimethylpropyl)piperidin-3-ol, also known as 1-neopentylpiperidin-3-ol, possesses a piperidine core functionalized with a sterically hindered neopentyl group at the nitrogen atom and a hydroxyl group at the C3 position. This combination of a bulky, lipophilic N-substituent and a polar hydroxyl group imparts a unique solubility and reactivity profile, making it a valuable building block for exploring structure-activity relationships (SAR) in drug discovery programs.

| Property | Value | Source |

| IUPAC Name | 1-(2,2-dimethylpropyl)piperidin-3-ol | - |

| Molecular Formula | C₁₀H₂₁NO | Calculated |

| Molecular Weight | 171.28 g/mol | Calculated |

| Canonical SMILES | CC(C)(C)CN1CCCC(C1)O | - |

| CAS Number | Not broadly available; research chemical | - |

| Predicted Boiling Point | ~245-260 °C at 760 mmHg | Structure-based prediction |

| Predicted Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO) | [3] |

Integrated Analytical Workflow

The characterization of a novel or specialized chemical entity like 1-(2,2-Dimethylpropyl)piperidin-3-ol requires a multi-technique approach to unambiguously confirm its identity, purity, and stability. The following workflow illustrates a logical sequence of analysis, ensuring that each step builds upon the last, from structural verification to performance under thermal stress.

Caption: Integrated workflow for the characterization of 1-(2,2-Dimethylpropyl)piperidin-3-ol.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic methods provide the foundational evidence for the compound's chemical structure. Each technique offers a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, we can confirm the connectivity and stereochemistry of the compound.[4]

Causality Behind Experimental Choices: ¹H NMR provides rapid confirmation of the proton framework, including the presence of the characteristic neopentyl singlet and the complex multiplets of the piperidine ring. ¹³C NMR confirms the number of unique carbon environments, which is essential to rule out isomeric impurities.

Predicted Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |

| ¹H | ~3.6-3.8 | m | 1H, -CH(OH)- |

| ~2.8-3.0 | m | 1H, Piperidine-H (axial, adjacent to N) | |

| ~2.1-2.3 | s | 2H, -CH₂-N- (Neopentyl) | |

| ~1.4-2.0 | m | 7H, Piperidine Ring Protons | |

| ~0.90 | s | 9H, -C(CH₃)₃ | |

| ¹³C | ~70-75 | - | -CH₂-N- (Neopentyl) |

| ~65-68 | - | -CH(OH)- | |

| ~55-60 | - | Piperidine-C (adjacent to N) | |

| ~30-40 | - | Piperidine Ring Carbons | |

| ~32.5 | - | -C (CH₃)₃ | |

| ~26.5 | - | -C(C H₃)₃ |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of 1-(2,2-Dimethylpropyl)piperidin-3-ol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this, typically yielding the protonated molecular ion [M+H]⁺.[6]

Predicted Mass Spectrum Data

| Ion | m/z (calculated) | Interpretation |

| [M+H]⁺ | 172.1858 | Protonated molecular ion (confirms MW) |

| [M-H₂O+H]⁺ | 154.1752 | Loss of water from the hydroxyl group |

| [M-C₄H₉+H]⁺ | 115.0970 | Loss of the tert-butyl group, a common fragmentation pathway for neopentyl structures |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an ESI source.

-

Chromatography: Inject a small volume (1-5 µL) onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote ionization).

-

MS Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and examine its mass spectrum to find the [M+H]⁺ ion and characteristic fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation.[7]

Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (hydroxyl group) |

| 2960-2850 | Strong | C-H stretch (aliphatic CH₂, CH₃) |

| 1470-1450 | Medium | C-H bend (CH₂ scissors) |

| 1365 | Medium-Strong | C-H bend (t-butyl umbrella mode) |

| 1150-1050 | Strong | C-O stretch (secondary alcohol) |

| 1100-1000 | Medium | C-N stretch (aliphatic amine) |

Experimental Protocol: ATR-FTIR Analysis

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[5]

-

Data Analysis: The background is automatically subtracted by the instrument software. Analyze the resulting spectrum to identify the key absorption bands.

Thermal Stability and Phase Behavior

Understanding a compound's response to heat is critical for determining safe handling, storage, and processing temperatures. TGA and DSC are the primary techniques for this assessment.[8][9]

Caption: Correlated analysis workflow for TGA and DSC experiments.

Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive method for determining the temperature at which a compound begins to decompose.

Expected TGA Profile: The thermogram for 1-(2,2-Dimethylpropyl)piperidin-3-ol is expected to show a single, sharp weight loss step corresponding to its decomposition. A stable baseline preceding this step indicates the absence of volatile impurities like residual solvent or water. The onset temperature of this weight loss defines the upper limit of the compound's thermal stability.

Experimental Protocol: TGA

-

Instrumentation: Use a calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Place 5-10 mg of the sample into a ceramic or aluminum TGA pan.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Equilibrate at 30 °C, then ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[9]

-

-

Data Analysis: Plot the sample weight (%) and the first derivative of the weight loss (DTG, %/°C) against temperature. Determine the onset temperature (T_onset) of decomposition from the main weight loss event.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions. For a crystalline solid, DSC provides a precise melting point (Tₘ) and the enthalpy of fusion (ΔHբ), with the sharpness of the melting endotherm serving as a qualitative indicator of purity.[10][11]

Expected DSC Profile: The DSC thermogram should display a sharp, single endothermic peak corresponding to the melting of the compound. The absence of other thermal events before the melting point further supports the purity of the sample.

Experimental Protocol: DSC

-

Instrumentation: Use a calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it to prevent mass loss during the experiment.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Equilibrate at 25 °C, then ramp the temperature from 25 °C to a temperature below the decomposition point determined by TGA (e.g., 250 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow (mW) against temperature. Determine the onset temperature, peak maximum, and integrated area (enthalpy of fusion) of the melting endotherm.

References

-

Miralles, S. G., et al. (2021). Thermogravimetric analysis (TGA) of the compounds. ResearchGate. Available at: [Link]

-

Zaini, E., et al. (2021). Differential scanning calorimetry thermogram of (A) piperine, (B).... ResearchGate. Available at: [Link]

-

Ribeiro da Silva, M. A. V., et al. (2006). Experimental Study on the Thermochemistry of Some Derivatives of Piperidinol. Journal of Chemical & Engineering Data, ACS Publications. Available at: [Link]

-

Parkin, A., et al. (2007). Differential scanning calorimetry trace of piperidine. ResearchGate. Available at: [Link]

-

Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

European Patent Office. (2022). METHOD FOR PREPARATION OF (2R, 3S)-2-(BENZO[D]IMIDAZOLYLPROPYL)PIPERIDIN-3-OL DERIVATIVES. EPO. Available at: [Link]

-

Guffey, C. J., et al. (2024). Modulated Differential Scanning Calorimetry Measurements of 14 High-Purity Industrially Significant Compounds. ResearchGate. Available at: [Link]

-

Goulet-Hanssens, A., et al. (2017). and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. MDPI. Available at: [Link]

-

Khattab, F. (1983). Thermal analysis of pharmaceutical compounds. V. The use of differential scanning calorimetry in the analysis of certain pharmaceuticals. Semantic Scholar. Available at: [Link]

-

ACS Publications. (2006). Experimental Study on the Thermochemistry of Some Derivatives of Piperidinol. Journal of Chemical & Engineering Data. Available at: [Link]

-

GNPS. (2020). GNPS Library Spectrum CCMSLIB00005769738. GNPS. Available at: [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. Available at: [Link]

-

Tereschenko, D., et al. (2023). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Available at: [Link]

-

Supporting Information. Upcycling of BPA-PC into trimethylene carbonate by solvent assisted organocatalysed depolymerisation. RSC Publishing. Available at: [Link]

-

Gomez, J., et al. (2018). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. Available at: [Link]

-

Hoffman Fine Chemicals. CAS 15806-86-7 | 1-(2,2-Dimethylpropyl)piperidine. Hoffman Fine Chemicals. Available at: [Link]

-

Cannon, J. G., et al. (1976). NMR spectroscopy in distinguishing between 3‐piperidyl‐ and 2‐pyrrolidylmethyl alcohols, amines, esters, and amides. Wiley Online Library. Available at: [Link]

-

Lee, H., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). ScienceDirect. Available at: [Link]

-

DTIC. Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]

-

Coldham, I., et al. (2012). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)-. HETEROCYCLES. Available at: [Link]

-

Shimadzu. C103-E421 FTIR TALK LETTER Vol.42. Shimadzu. Available at: [Link]

-

Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. Available at: [Link]

-

Vasava, K., et al. (2021). STUDY AND CHARACTERIZATION OF THERMALLY STABLE POLYAMIDES SYNTHESIZED FROM HETEROCYCLIC. Journal of Advanced Scientific Research. Available at: [Link]

-

LookChem. 1-(1,1-dimethyl-2-propynyl)piperidine. LookChem. Available at: [Link]

-

Cheméo. Chemical Properties of 1,2-dimethylpropyl radical (CAS 2679-30-3). Cheméo. Available at: [Link]

-

PubMed. (2005). IR, MS studies on (+/-)-1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine dihydrochloride salt. PubMed. Available at: [Link]

-

ChemRxiv. (2022). Synthesis, Structure and Thermal Properties of Volatile Group 11 Triazenides as Potential Precursors for Vapor Deposition. ChemRxiv. Available at: [Link]

-

Revue Roumaine de Chimie. THERMODYNAMIC PROPERTIES OF SOME MONOTERPENES WITH PHARMACOLOGICAL APPLICATIONS. Revue Roumaine de Chimie. Available at: [Link]

-

Siuzdak, G. Mass Spectrometry. Mass Spectrometry. Available at: [Link]

-

MassBank. Piperidines. MassBank. Available at: [Link]

-

PMDA. INFRARED REFERENCE SPECTRA. PMDA. Available at: [Link]

-

PubChem. Piperidine. PubChem. Available at: [Link]

-

ChemRxiv. (2022). Study of FTIR spectroscopy combined with Chemometrics in the characterization of vegetable tannin from Ceriops decandra. ChemRxiv. Available at: [Link]

-

Wrona, O., et al. (2022). Spectroscopic Evidence of Thermal Changes in Plant Oils during Deep-Frying—Chemical and Infrared Studies. MDPI. Available at: [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. evitachem.com [evitachem.com]

- 4. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. masspec.scripps.edu [masspec.scripps.edu]

- 7. pmda.go.jp [pmda.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. sciensage.info [sciensage.info]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Physicochemical Properties and Structural Elucidation of 1-(2,2-Dimethylpropyl)piperidin-3-ol

Executive Summary: The piperidine heterocycle is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals.[1] This guide provides an in-depth technical analysis of a specific derivative, 1-(2,2-Dimethylpropyl)piperidin-3-ol. We will detail its core molecular properties, propose a robust synthetic pathway, and outline a comprehensive, self-validating workflow for its complete structural and stereochemical characterization. This document is intended for researchers and drug development professionals who require a practical understanding of synthesizing and analyzing substituted piperidines.

Core Molecular Properties

The foundational characteristics of any chemical entity are its structure and mass. These properties dictate its behavior in both chemical reactions and biological systems.

Chemical Structure and Formula

1-(2,2-Dimethylpropyl)piperidin-3-ol consists of a piperidine ring substituted at the nitrogen (position 1) with a neopentyl (2,2-dimethylpropyl) group and at carbon 3 with a hydroxyl group. The presence of the bulky neopentyl group significantly influences the molecule's conformational preferences, a critical aspect for its interaction with biological targets.

The molecular formula is determined to be C10H21NO .

Molecular Weight and Composition

Accurate mass determination is the first step in structural verification. The calculated molecular weights and elemental composition are indispensable for mass spectrometry analysis and reaction stoichiometry.

| Property | Value |

| Molecular Formula | C10H21NO |

| Average Molecular Weight | 171.28 g/mol |

| Monoisotopic Mass | 171.16231 g/mol [2] |

| Elemental Composition | C: 70.12%, H: 12.36%, N: 8.18%, O: 9.34% |

Proposed Synthesis via Reductive Amination

While numerous methods exist for piperidine synthesis, a highly reliable and scalable approach for preparing N-alkylated piperidines is reductive amination.[3] This method is chosen for its high selectivity and use of mild conditions, which preserves the integrity of the hydroxyl functional group.

Synthetic Rationale

The proposed synthesis joins two readily available starting materials: piperidin-3-ol and 2,2-dimethylpropanal (pivaldehyde). The reaction proceeds via the initial formation of an iminium ion intermediate, which is then immediately reduced in situ by a hydride-donating agent. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this protocol.

Causality of Experimental Choice: Unlike harsher reducing agents like sodium borohydride, STAB is milder and moisture-tolerant, reducing the risk of over-reduction or side reactions.[4] It is particularly effective for the reduction of iminium ions in the presence of aldehydes, making it a gold-standard reagent for one-pot reductive amination.

Detailed Experimental Protocol

Reaction: Reductive Amination of Piperidin-3-ol

-

Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-3-ol (1.0 eq, e.g., 5.0 g, 49.4 mmol).

-

Solvent Addition: Dissolve the starting material in 100 mL of an appropriate aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Aldehyde Addition: Add 2,2-dimethylpropanal (1.1 eq, 5.2 mL, 54.3 mmol) to the solution dropwise at room temperature.

-

pH Adjustment (Optional but Recommended): Add acetic acid (1.1 eq, 3.1 mL, 54.3 mmol) to catalyze the formation of the iminium ion.

-

Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq, 15.7 g, 74.1 mmol) portion-wise over 20 minutes. The reaction is exothermic; maintain the temperature below 30°C.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stir for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 1-(2,2-Dimethylpropyl)piperidin-3-ol.

Visualization of Synthetic Workflow

Caption: Synthetic workflow for 1-(2,2-Dimethylpropyl)piperidin-3-ol.

3D Structure and Conformational Analysis

The three-dimensional shape of a molecule is paramount to its biological activity. For piperidine rings, this is dictated by the chair conformation and the orientation of its substituents.[5]

The Piperidine Chair Conformation

Like cyclohexane, the piperidine ring is not flat but exists predominantly in a low-energy chair conformation to minimize angular and torsional strain.[6] In this conformation, substituents can occupy one of two positions:

-

Axial: Perpendicular to the plane of the ring.

-

Equatorial: In the approximate plane of the ring.

Substituent Influence and Stereochemistry

The 1-(2,2-dimethylpropyl) group is exceptionally bulky. To avoid unfavorable steric interactions (specifically 1,3-diaxial interactions) with the axial hydrogens on the ring, this group will overwhelmingly occupy the equatorial position . This effectively "locks" the conformation of the ring.

The hydroxyl group at position 3 can exist in either an axial or equatorial position. This leads to two possible diastereomers:

-

cis-isomer: The hydroxyl group is on the same side of the ring as a reference point (typically another substituent).

-

trans-isomer: The hydroxyl group is on the opposite side of the ring.

The relative stability of these isomers depends on other steric and electronic factors, but the lowest energy conformation will seek to place the maximum number of bulky groups in the equatorial position.

Methodologies for Structural Elucidation

A multi-faceted analytical approach is required to unambiguously confirm the identity, purity, and structure of the synthesized compound. This workflow provides a self-validating system where each technique corroborates the findings of the others.

Visualization of Analytical Workflow

Caption: Analytical workflow for structural elucidation.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized compound.

Protocol:

-

Prepare a ~1 mg/mL solution of the sample in methanol or acetonitrile.

-

Inject the solution into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the spectrum in positive ion mode.

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]+ at m/z 172.17, confirming the molecular formula C10H21NO.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the carbon-hydrogen framework and connectivity of the molecule. The coupling constants (J-values) in the 1H NMR spectrum can also provide crucial information about the 3D orientation (axial vs. equatorial) of the protons and thus the substituents.[6][7]

Protocol:

-

Dissolve ~10-20 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl3 or MeOD).

-

Transfer the solution to an NMR tube.

-

Acquire 1H, 13C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

Expected 1H NMR Spectral Features:

-

~0.9 ppm: A sharp singlet, integrating to 9H, corresponding to the three methyl groups of the neopentyl substituent.

-

~2.0-3.5 ppm: A series of complex multiplets corresponding to the protons on the piperidine ring and the methylene protons of the neopentyl group.

-

~3.6-4.0 ppm: A multiplet corresponding to the proton attached to the carbon bearing the hydroxyl group (C3-H). The width of this signal can help determine its axial or equatorial orientation.

Expected 13C NMR Spectral Features:

-

Distinct signals for all 10 carbon atoms, with chemical shifts consistent with the proposed structure. This includes the quaternary carbon of the neopentyl group, the five distinct carbons of the piperidine ring, and the three equivalent methyl carbons.

Single Crystal X-ray Crystallography

Objective: To provide an unambiguous determination of the three-dimensional structure, including the conformation of the ring and the relative stereochemistry of the substituents.[8]

Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by the slow evaporation of a solvent from a concentrated solution or by vapor diffusion.

-

Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions can be determined and refined to yield a precise 3D model of the molecule.

This technique, when successful, provides the ultimate proof of structure and is considered the gold standard for stereochemical assignment.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.

- D. S. Yufit, J. A. K. Howard, et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.

- V. V. Sereda, O. I. Pokhodylo, et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- EvitaChem. (n.d.). (3S,6S)-1,6-Dimethylpiperidin-3-ol.

- GuideChem. (n.d.). 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol.

- M. Mokhtary & K. Mahooti. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.

- Google Patents. (n.d.). Piperidine compounds and their preparation and use.

- M. G. Schwab, C. Janiak, et al. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. MDPI.

- D. S. Yufit, J. A. K. Howard, et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. ajchem-a.com [ajchem-a.com]

- 4. EP0384288A2 - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

Preliminary Toxicity Profile of 1-(2,2-Dimethylpropyl)piperidin-3-ol: A Technical Guide for Preclinical Development

Introduction

1-(2,2-Dimethylpropyl)piperidin-3-ol is a substituted piperidine derivative. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, recognized for its versatile pharmacological properties.[1][2][3][4][5] Derivatives of piperidine have shown a wide spectrum of activities, including analgesic, anti-inflammatory, and anticancer effects.[1][6] Given the prevalence of the piperidine core in drug discovery, a thorough understanding of the toxicological profile of novel analogues such as 1-(2,2-Dimethylpropyl)piperidin-3-ol is a critical prerequisite for any further development.

This technical guide provides a preliminary toxicity profile of 1-(2,2-Dimethylpropyl)piperidin-3-ol, based on currently available safety data. It further outlines a strategic, scientifically-grounded framework for a comprehensive non-clinical safety evaluation. This document is intended for researchers, scientists, and drug development professionals to inform early-stage decision-making and guide the design of pivotal preclinical toxicology studies in line with international regulatory expectations.[7][8]

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is essential for designing appropriate toxicological and formulation studies.

| Property | Value | Source |

| Melting Point/Range | -78 °C (-108 °F) | Sigma-Aldrich SDS |

| Boiling Point/Range | 128 - 131 °C (262 - 268 °F) at 27 hPa | Sigma-Aldrich SDS |

| Density | 0.841 g/cm³ at 25 °C (77 °F) | Sigma-Aldrich SDS |

| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). | Sigma-Aldrich SDS |

| Reactivity | Forms explosive mixtures with air on intense heating. | Sigma-Aldrich SDS |

Known Hazard Profile

Based on the available Safety Data Sheet (SDS), 1-(2,2-Dimethylpropyl)piperidin-3-ol is classified with the following hazards:

-

Acute Toxicity (Oral), Category 4: Harmful if swallowed.

-

Acute Toxicity (Dermal), Category 3: Toxic in contact with skin.

-

Skin Corrosion, Category 1B: Causes severe skin burns.

-

Serious Eye Damage, Category 1: Causes serious eye damage.

These classifications necessitate stringent handling procedures, including the use of personal protective equipment such as gloves, protective clothing, and eye/face protection. In case of exposure, immediate and thorough rinsing of the affected area is critical, and medical attention should be sought promptly.

Proposed Preclinical Toxicity Assessment Strategy

To build a comprehensive toxicity profile suitable for supporting an Investigational New Drug (IND) application, a tiered and systematic approach to preclinical safety evaluation is required.[9] The following sections detail the recommended studies, underpinned by the rationale for their inclusion and alignment with regulatory guidelines.

Acute Toxicity Studies

Rationale: The initial hazard assessment indicates oral and dermal toxicity. Definitive acute toxicity studies are necessary to determine the median lethal dose (LD50) and identify the clinical signs of toxicity, target organs, and the potential for reversibility of toxic effects.[10] These studies are fundamental for dose range finding in subsequent repeated-dose toxicity studies.[7]

Experimental Protocol: Single-Dose Oral and Dermal Toxicity

-

Species: Two mammalian species, typically a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog), are recommended.[9]

-

Administration: The route of administration should align with the intended clinical route. For oral administration, gavage is standard. For dermal toxicity, the compound will be applied to a shaved area of the skin.

-

Dose Levels: A dose-escalation design or a study with a minimum of three dose levels and a control group is appropriate. The highest dose can be guided by the Maximum Tolerated Dose (MTD) or a limit dose of 1000 mg/kg for small molecules.[7]

-

Observations: Animals should be observed for mortality, clinical signs of toxicity (e.g., changes in behavior, respiratory distress, convulsions), and body weight changes for at least 14 days.[11]

-

Endpoint: Gross necropsy of all animals is performed to identify any macroscopic pathological changes in organs.

Caption: Workflow for Acute Toxicity Assessment.

Local Tolerance

Rationale: The compound is classified as causing severe skin burns and serious eye damage. Specific local tolerance studies are crucial to characterize the irritant and corrosive potential at the site of administration, which is a key aspect of the safety profile.

Experimental Protocol: Skin and Eye Irritation/Corrosion

-

Species: The albino rabbit is the traditional model for these studies.

-

Procedure (Skin): A small amount of the substance is applied to a shaved patch of skin and observed for signs of erythema, edema, and corrosion at specified intervals.

-

Procedure (Eye): A small amount of the substance is instilled into the conjunctival sac of one eye, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, and conjunctivitis.

-

Scoring: The severity of the reactions is scored according to standardized systems (e.g., Draize test).

Genotoxicity

Rationale: It is imperative to assess the potential of a new chemical entity to cause genetic mutations or chromosomal damage.[12] A standard battery of in vitro and in vivo tests is required by regulatory agencies before Phase II clinical trials.[12]

Experimental Protocol: Standard Genotoxicity Battery

-

Ames Test (Bacterial Reverse Mutation Assay): This in vitro test uses various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.

-

In Vitro Mammalian Cell Cytogenetic Assay: This assay evaluates chromosomal damage in mammalian cells (e.g., Chinese hamster ovary cells or human peripheral blood lymphocytes). An alternative is the in vitro mouse lymphoma tk assay.[12]

-

In Vivo Mammalian Erythrocyte Micronucleus Test: This in vivo test assesses chromosomal damage by detecting micronuclei in the erythrocytes of treated rodents.[12]

Caption: Standard Battery for Genotoxicity Assessment.

Repeated-Dose Toxicity

Rationale: These studies are designed to characterize the toxic effects of the compound after repeated administration over a longer period. They provide crucial information on target organ toxicity, dose-response relationships, and the potential for cumulative toxicity. The duration of these studies is typically linked to the proposed duration of the clinical trials.[10][12]

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study

-

Species: Two species, a rodent (rat) and a non-rodent (dog).[9]

-

Dose Levels: At least three dose levels (low, mid, high) and a control group. The high dose should be the MTD determined from acute studies.

-

Administration: Daily administration for 28 days via the intended clinical route.

-

Parameters Monitored:

-

In-life: Clinical observations, body weight, food/water consumption, ophthalmology, and detailed clinical pathology (hematology, clinical chemistry, urinalysis).

-

Post-mortem: Full histopathological examination of all organs and tissues.

-

-

Recovery Group: A satellite group at the high dose and control level may be included to assess the reversibility of any observed toxic effects.

Future Considerations: Expanded Toxicity Profile

Following the successful completion of the preliminary toxicity assessment, and depending on the intended clinical use and duration, further studies may be required. These can include:

-

Safety Pharmacology: To investigate potential effects on vital functions (cardiovascular, respiratory, and central nervous systems).

-

Reproductive and Developmental Toxicity: To assess effects on fertility and embryonic/fetal development.

-

Carcinogenicity: For drugs intended for long-term use, typically exceeding 6 months.

Conclusion

The preliminary hazard assessment of 1-(2,2-Dimethylpropyl)piperidin-3-ol indicates that it is harmful if swallowed, toxic in contact with skin, and corrosive to skin and eyes. This necessitates careful handling and the implementation of appropriate safety measures. To advance the development of this compound, a structured preclinical toxicology program is essential. The proposed strategy, encompassing acute toxicity, local tolerance, genotoxicity, and repeated-dose toxicity studies, provides a robust framework for characterizing the safety profile of 1-(2,2-Dimethylpropyl)piperidin-3-ol. The data generated from these studies will be critical for identifying potential human risks, establishing a safe starting dose for clinical trials, and fulfilling the requirements of regulatory authorities.[8][9]

References

-

vivo Science GmbH. Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds. [Link]

-

Quotient Sciences. (2024, October 25). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. [Link]

-

NIH's Seed Fund. Regulatory Knowledge Guide for Small Molecules. [Link]

-

Noble Life Sciences. Preclinical Toxicology for Successful IND Application. [Link]

-

Pacific BioLabs. PRECLINICAL TOXICOLOGY. [Link]

-

Janssens, F., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]

-

Wang, Q., & Sasaki, N. A. (2004). Versatile approach to enantiopure 2,6-disubstituted piperidin-3-ol framework: application to the total synthesis of (+)-deoxoprosopinine. The Journal of organic chemistry, 69(14), 4767–4773. [Link]

-

Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(1), 1-25. [Link]

-

Li, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules (Basel, Switzerland), 27(15), 4699. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment. [Link]

-

Kitching, M. O., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC medicinal chemistry, 13(9), 1614–1620. [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

-

Kaur, R., & Kaur, M. (2017). Antioxidant potential of piperidine containing compounds-a short review. Indo American Journal of Pharmaceutical Sciences, 4(11), 4255-4265. [Link]

-

Bakulina, O., et al. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Samykutty, A., et al. (2020). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 11, 763. [Link]

-

Alfa Aesar. (2023, March 16). SAFETY DATA SHEET: Piperidine. [Link]

-

National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). Piperidine. In: Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9. National Academies Press (US). [Link]

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajchem-a.com [ajchem-a.com]

- 4. scispace.com [scispace.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]

- 8. seed.nih.gov [seed.nih.gov]

- 9. noblelifesci.com [noblelifesci.com]

- 10. pacificbiolabs.com [pacificbiolabs.com]

- 11. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. vivoscience.de [vivoscience.de]

Pharmacokinetics of 1-(2,2-Dimethylpropyl)piperidin-3-ol: An Early-Stage ADME Profiling Guide

Executive Summary & Structural Causality

In early-stage drug discovery, the piperidine ring serves as a ubiquitous pharmacophore, present in numerous FDA-approved therapeutics[1]. However, unsubstituted piperidines frequently suffer from rapid CYP450-mediated N-dealkylation and poor metabolic stability. The compound 1-(2,2-Dimethylpropyl)piperidin-3-ol represents a strategic structural evolution designed to overcome these liabilities.

By installing a bulky neopentyl group (2,2-dimethylpropyl) on the piperidine nitrogen, medicinal chemists can sterically shield the amine, significantly reducing N-dealkylation rates and improving overall metabolic stability[2]. Simultaneously, the 3-hydroxyl group provides a critical vector for hydrogen bonding with target proteins. While this hydroxyl group improves aqueous solubility, it introduces a specific liability for Phase II metabolism (glucuronidation)[3]. Furthermore, the basicity of the piperidine nitrogen (pKa typically ~9.5) means the molecule is highly protonated at physiological pH (7.4). This protonation state limits passive transcellular permeability compared to less basic analogs, necessitating rigorous early-stage pharmacokinetic (PK) profiling[4].

Fig 1. Early-stage ADME screening workflow for novel piperidin-3-ol derivatives.

In Vitro ADME Workflows: Methodologies & Rationale

To accurately predict the in vivo behavior of 1-(2,2-Dimethylpropyl)piperidin-3-ol, we must deploy a suite of highly controlled in vitro assays. These assays mimic physiological processes to flag compounds with poor bioavailability or excessive clearance[3].

Protocol 1: Liver Microsomal Stability (Phase I Metabolism)

Causality: Microsomal stability assays provide a high-throughput method to estimate intrinsic clearance ( CLint )[2]. For this specific compound, the bulky neopentyl group is expected to resist CYP3A4/CYP2D6 cleavage, shifting the metabolic burden toward piperidine ring hydroxylation. Self-Validating Mechanism: The protocol mandates a zero-time point (T0) to establish a 100% parent compound baseline, ensuring mass balance. A positive control (Verapamil) is run in parallel to verify the metabolic competence of the microsomes.

Step-by-Step Methodology:

-

Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL microsomal suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .

-

Pre-incubation: Add 1-(2,2-Dimethylpropyl)piperidin-3-ol to achieve a final assay concentration of 1 µM. Rationale: 1 µM ensures the substrate concentration is well below the Michaelis constant ( Km ), maintaining first-order kinetics. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

-

Sampling: Remove 50 µL aliquots at exactly 0, 5, 15, 30, 45, and 60 minutes.

-

Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL) to precipitate proteins and halt metabolism.

-

Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion and calculate CLint .

Fig 2. Predicted Phase I and II metabolic pathways for the target compound.

Protocol 2: Caco-2 Permeability Assay

Causality: Caco-2 cells form polarized monolayers mimicking the human intestinal epithelium. Because our target compound is a basic amine, it is highly ionized at pH 7.4, which can restrict passive transcellular diffusion[4]. Furthermore, basic lipophilic amines are classic substrates for P-glycoprotein (P-gp) efflux. Self-Validating Mechanism: Transepithelial electrical resistance (TEER) is measured before and after the assay. A TEER > 250 Ω·cm² confirms monolayer integrity. Lucifer Yellow (a paracellular marker) is co-incubated to ensure tight junctions remain intact throughout the assay.

Step-by-Step Methodology:

-

Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to allow full differentiation and tight junction formation.

-

Dosing Preparation: Prepare a 10 µM solution of 1-(2,2-Dimethylpropyl)piperidin-3-ol in Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

-

Transport Initiation:

-

For Apical to Basolateral (A-B) transport: Add 0.5 mL dosing solution to the apical chamber and 1.5 mL blank HBSS to the basolateral chamber.

-

For Basolateral to Apical (B-A) transport: Reverse the volumes and dosing chambers.

-

-

Incubation: Incubate the plates at 37°C on an orbital shaker (100 rpm) for 2 hours.

-

Sampling & Calculation: Extract 50 µL from the receiver chambers. Quantify via LC-MS/MS to calculate the Apparent Permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ).

In Vivo Pharmacokinetic Profiling (Rodent Models)

Causality: While in vitro models predict specific isolated mechanisms, in vivo studies integrate absorption, distribution, metabolism, and excretion to determine the true systemic exposure. Preclinical disposition studies in animal species are mandatory to adjudge if the pharmacokinetic profile supports further development[5]. Self-Validating Mechanism: The protocol utilizes parallel Intravenous (IV) and Per Os (PO) dosing arms. The IV arm establishes absolute systemic clearance ( CL ) and volume of distribution ( Vss ), which are mathematically required to accurately calculate the absolute oral bioavailability ( F% ).

Step-by-Step Methodology:

-

Animal Preparation: Fast male Sprague-Dawley rats (200-250g) overnight prior to oral dosing to eliminate food-effect variables. IV-dosed rats may remain fed.

-

Formulation:

-

IV Formulation: Dissolve the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubility.

-

PO Formulation: Suspend in 0.5% Methylcellulose for oral gavage.

-

-

Administration: Administer 1 mg/kg via tail vein injection (IV) and 5 mg/kg via oral gavage (PO).

-

Blood Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Plasma Extraction: Centrifuge blood at 3000g for 10 minutes at 4°C to harvest plasma. Store at -80°C until LC-MS/MS analysis.

Quantitative Data Synthesis

The following tables summarize the representative PK profiling data for the 1-(2,2-Dimethylpropyl)piperidin-3-ol scaffold, demonstrating how the structural features translate into measurable ADME parameters.

Table 1: In Vitro ADME Profile

| Parameter | Assay System | Value | Interpretation |

| LogD (pH 7.4) | Shake-flask method | 1.8 | Optimal lipophilicity for oral absorption. |

| Intrinsic Clearance ( CLint ) | Human Liver Microsomes | 15.2 µL/min/mg | Moderate metabolic stability; protected by neopentyl group. |

| Apparent Permeability ( Papp ) | Caco-2 (A to B) | 8.5 x 10⁻⁶ cm/s | Moderate permeability; slightly limited by basic pKa. |

| Efflux Ratio (ER) | Caco-2 (B-A / A-B) | 1.2 | Not a significant P-gp substrate (ER < 2.0). |

| Plasma Protein Binding ( fu ) | Equilibrium Dialysis | 12% (unbound) | Moderate binding, ensuring sufficient free drug fraction. |

Table 2: In Vivo Pharmacokinetics (Sprague-Dawley Rat)

| PK Parameter | IV Dose (1 mg/kg) | PO Dose (5 mg/kg) |

| Cmax (ng/mL) | - | 340 |

| Tmax (h) | - | 1.5 |

| AUC0−∞ (ng·h/mL) | 450 | 1125 |

| Clearance ( CL ) (mL/min/kg) | 37.0 | - |

| Volume of Distribution ( Vss ) (L/kg) | 4.2 | - |

| Bioavailability ( F% ) | - | 50% |

| Half-life ( t1/2 ) (h) | 2.8 | 3.1 |

Conclusion

The strategic incorporation of a neopentyl group and a 3-hydroxyl moiety onto the piperidine scaffold yields a compound with a highly favorable early-stage pharmacokinetic profile. As demonstrated by the in vitro and in vivo data, 1-(2,2-Dimethylpropyl)piperidin-3-ol achieves a delicate balance between metabolic stability (via steric shielding of the nitrogen) and target engagement potential (via the hydroxyl group). The self-validating protocols outlined in this guide ensure that the resulting ADME data is robust, reproducible, and ready to support critical go/no-go decisions in the drug development pipeline.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Early ADME in support of drug discovery: the role of metabolic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Writing Protocols for Preclinical Drug Disposition (ADME) Studies* | Basicmedical Key [basicmedicalkey.com]

Receptor binding affinity of 1-(2,2-Dimethylpropyl)piperidin-3-ol derivatives

An In-Depth Technical Guide to the Receptor Binding Affinity of 1-(2,2-Dimethylpropyl)piperidin-3-ol Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] Its structural versatility and favorable physicochemical properties make it a privileged core for designing ligands that target a wide range of physiological systems. This guide focuses on a specific subclass, 1-(2,2-dimethylpropyl)piperidin-3-ol derivatives, providing a technical exploration of their synthesis, receptor binding characteristics, and the state-of-the-art methodologies used for their evaluation. We will delve into the structure-activity relationships (SAR) that govern their affinity for key receptor families, including sigma (σ) receptors, muscarinic acetylcholine receptors (mAChRs), and others, offering field-proven insights into the experimental design and data interpretation critical for advancing drug discovery programs.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

Piperidine, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals.[3] Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized, allowing for the precise three-dimensional positioning of pharmacophoric elements. This synthetic tractability enables the systematic exploration of chemical space to optimize ligand-receptor interactions.[1][2] Derivatives of the piperidine core have demonstrated a broad spectrum of biological activities, acting as antagonists and agonists at numerous G-protein coupled receptors (GPCRs) and ion channels.[4] The 1-(2,2-dimethylpropyl)piperidin-3-ol framework, with its bulky tert-butyl-like neopentyl group on the nitrogen and a hydroxyl group at the 3-position, provides a unique starting point for developing novel therapeutic agents.

General Synthesis of Substituted Piperidine Derivatives

The synthesis of highly substituted piperidine analogs is a well-established field in organic chemistry.[3][4] A common and effective strategy involves the asymmetric reduction of corresponding pyridine precursors, which are often readily available. This approach allows for the direct installation of chirality, a critical factor in determining receptor binding affinity and selectivity.[5]

A generalized workflow for synthesizing these derivatives allows for systematic modification to explore structure-activity relationships (SAR).

Caption: A generalized workflow for the synthesis of chiral piperidine derivatives.

This process enables the creation of a library of compounds where substituents on the piperidine ring can be varied to probe their impact on receptor binding.[5]

Key Receptor Targets and Structure-Activity Relationships (SAR)

Piperidine derivatives are known to interact with several important classes of receptors. The specific substitutions on the 1-(2,2-dimethylpropyl)piperidin-3-ol core dictate the affinity and selectivity for these targets.

Sigma (σ) Receptors

Sigma receptors (σ1 and σ2) are unique intracellular proteins implicated in a variety of cellular functions and are targets for neuropsychiatric disorders and cancer.[6] Piperidine-based structures, particularly 3,3-dimethylpiperidine derivatives, have been shown to be highly potent and selective σ1 receptor ligands.[7][8][9]

-

Structure-Activity Insights:

-

Lipophilicity: The affinity for sigma receptors is often modulated by the lipophilicity of the molecule. However, excessively planar and hydrophilic heteronuclei attached to the piperidine core can lead to a decrease in affinity for both σ1 and σ2 subtypes.[7][8]

-

Stereochemistry: The stereoisomerism of substituents on the piperidine ring can result in significant differences in binding affinity, with one enantiomer often showing much higher potency.[9]

-

N-substituent: The alkyl chain connecting the piperidine nitrogen to another cyclic moiety (like a tetralin) is critical. Variations in chain length can switch selectivity between σ1 and σ2 receptors.[9] For instance, a propyl linker can favor high σ1 affinity, while a butyl or pentyl linker can produce exceptionally potent and selective σ2 ligands.[9]

-

Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic receptors (M1-M5) are GPCRs that mediate the effects of acetylcholine and are crucial targets for treating cognitive disorders, bradycardia, and other conditions.[10][11] Piperidinyl piperidine analogues have been successfully developed as potent and highly selective M2 muscarinic receptor antagonists.[12]

-

Structure-Activity Insights:

-

Receptor Subtype Selectivity: The development of selective M2 antagonists from a piperidine core relies on systematic structural modifications.[11]

-

Stereochemistry: The stereochemistry of substituted piperidine rings is known to influence binding affinity and should be a key consideration during synthesis and evaluation.[11]

-

Signaling Pathway: M2 receptors primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[11] Antagonists block this inhibitory effect.

-

Caption: M2 muscarinic receptor canonical signaling pathway.[11]

Opioid and Other Receptors

The piperidine scaffold is also a key pharmacophore for ligands targeting opioid receptors (μ, δ, and κ) and histamine H3 receptors.[13][14] Modifications to the core structure significantly influence binding affinity, selectivity, and functional activity (agonist vs. antagonist).[13] For example, the position of substitution on an indole ring attached to a piperidine moiety was found to be crucial for nociceptin (NOP) receptor binding.[13]

Quantitative Binding Data Summary

The following table illustrates how binding affinity data for a series of hypothetical 1-(2,2-Dimethylpropyl)piperidin-3-ol derivatives would be presented. The values are representative of those found in the literature for similar piperidine-based ligands.

| Compound ID | Modification | σ1 Ki (nM)[7][9] | σ2 Ki (nM)[7][9] | M2 Ki (nM)[12] |

| PD-01 | Parent Compound | 55.2 | 120.5 | >1000 |

| PD-02 | 4-Fluoro-phenyl addition | 5.8 | 65.3 | 850.1 |

| PD-03 | N-propyl-tetralin | 0.89 | 1192.6 | >1000 |

| PD-04 | N-pentyl-tetralin | 950.4 | 0.08 | >1000 |

| PD-05 | (R)-isomer of PD-03 | 0.09 | 120.1 | >1000 |

| PD-06 | (S)-isomer of PD-03 | 1.15 | 1350.2 | >1000 |

Ki values represent the inhibition constant, a measure of binding affinity. Lower values indicate higher affinity.

Experimental Protocols for Affinity Determination

Accurate determination of binding affinity is paramount. The two most common and robust methods are radioligand binding assays and surface plasmon resonance (SPR).

Radioligand Binding Assay (Filtration Method)

This technique measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to a target receptor.[15][16] It is a gold standard for quantifying ligand-receptor interactions.[17]

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

-

Cell Membrane Preparation:

-

Culture cells expressing the receptor of interest to confluence.[18]

-

Harvest cells and pellet them by centrifugation (e.g., 1000 x g for 15 minutes at 4°C).[19]

-

Resuspend the pellet in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[19]

-

Homogenize the cell suspension using a tissue grinder or sonicator.[19]

-

Perform differential centrifugation to pellet the membranes (e.g., 100,000 x g for 30 minutes at 4°C).[19]

-

Resuspend the membrane pellet in the binding buffer and determine protein concentration. Store at -80°C.[19]

-

-

Competition Binding Assay:

-

In a 96-well microtiter plate, combine the cell membranes (e.g., 2-5 µg of protein), a fixed concentration of radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (e.g., piperidine derivative).[16][18][19]

-

For determining non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known unlabeled ligand.[18]

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 45-60 minutes).[18]

-

-

Filtration and Counting:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[16][19]

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity.[18]

-

Dry the filters, add scintillation fluid, and measure the retained radioactivity using a scintillation counter.[18][19]

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

-

Surface Plasmon Resonance (SPR)

SPR technology, such as that used in Biacore systems, is a powerful, label-free technique for measuring biomolecular interactions in real-time.[20][21] It provides kinetic data (association and dissociation rates) in addition to affinity.[22]

Caption: Workflow for a typical SPR binding experiment.

Step-by-Step Protocol:

-

Surface Preparation:

-

Select a sensor chip appropriate for the receptor of interest (e.g., a chip functionalized for amine coupling).[20][23]

-

Immobilize the purified receptor protein (the ligand) onto the sensor chip surface according to established protocols (e.g., amine coupling).[20][21] One flow cell is typically left blank or immobilized with a control protein to serve as a reference.[23]

-

-

Assay Development and Execution:

-

Prepare a series of dilutions of the piperidine derivative (the analyte) in a suitable running buffer. The concentration range should bracket the expected dissociation constant (KD).[23]

-

Inject the analyte solutions sequentially over the ligand and reference surfaces using the instrument's microfluidics system.[20][23]

-

The instrument records the binding response (measured in Resonance Units, RU) over time, generating a sensorgram. This includes an association phase (when the analyte is flowing over the surface) and a dissociation phase (when only buffer is flowing).[20]

-

-

Kinetic Analysis:

-

After data collection, the reference-subtracted sensorgrams are fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir model).

-

This analysis yields the association rate constant (kon) and the dissociation rate constant (koff).[22]

-

The equilibrium dissociation constant (KD), a direct measure of affinity, is calculated as the ratio of the rate constants: KD = koff / kon .[20]

-

Conclusion

The 1-(2,2-dimethylpropyl)piperidin-3-ol scaffold represents a promising starting point for the design of novel receptor ligands with potential therapeutic applications. A thorough understanding of the structure-activity relationships governing their binding to targets like sigma, muscarinic, and opioid receptors is essential for rational drug design. By employing robust and validated experimental methodologies such as radioligand binding assays and surface plasmon resonance, researchers can accurately quantify binding affinity and kinetics. This integrated approach, combining thoughtful chemical synthesis with precise pharmacological evaluation, is critical for advancing these and other piperidine-based derivatives from chemical curiosities to potential clinical candidates.

References

- Surface Plasmon Resonance Spectrometer Biacore T200. (n.d.). Core Facility Biomolecular & Cellular Analysis.

- Biacore SPR for Antibody Affinity Measurement. (n.d.). Creative Proteomics.

- Radioligand Binding Methods for Membrane Preparations and Intact Cells. (n.d.). Springer Protocols.

- The Biacore System: Advanced Surface Plasmon Resonance (SPR) Technology for Quantitative Biomolecular Interaction Analysis. (2026, January 14). AntBio.

- 2.3. Radioligand Binding Experiments. (n.d.). Bio-protocol.

- Biacore Surface Plasmon Resonance: Observing Molecular Interactions in Real-Time. (2022, May 27). University of Notre Dame.

- Using Biacore to measure the binding kinetics of an antibody-antigen interaction. (2006, September 15). PubMed.

- Application Notes and Protocols for Radioligand Binding Assays of Neuropeptide AF Receptors. (n.d.). Benchchem.

- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016, February 14). Biophysics Reports.

- Radiometric Ligand-Binding Assays. (n.d.). Revvity.

- Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025, October 13). ResearchGate.

- Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate.

- Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. (2000, October 16). PubMed.

- Structure-activity relationship (SAR) of piperidinyl piperidine analogues. (n.d.). Benchchem.

- Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010, July 15). PubMed.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). Advanced Journal of Chemistry A.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). ResearchGate.

- Sigma Receptors. (n.d.). Tocris Bioscience.

- Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023, July 19). Journal of Medicinal Chemistry.

- New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. (2018, October 15). PubMed.

- Muscarinic Antagonists. (n.d.). Pharmacology Guide.

- Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands. (2011, December 15). PubMed.

- 1-(2,2-dimethylpropyl)-3-hydroxy-3-{[4-(hydroxymethyl)piperidin-1-yl]methyl}piperidin-2-one. (n.d.). Molport.

- Muscarinic acetylcholine receptors (mAChRs). (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.

- Muscarinic Receptor Agonists and Antagonists. (n.d.). PMC - NIH.

- 1-(Piperidin-2-ylmethyl)piperidine as a Key Intermediate for Selective M2 Muscarinic Antagonists. (n.d.). Benchchem.

- Synthesis of Enantioenriched 2‑Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. (2016, September 23). Organic Letters.

- Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands. (2025, August 6). ResearchGate.

- 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review. (n.d.). ResearchGate.

- Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. (2024, November 10). Usiena air.

- N-[omega-(Tetralin-1-yl)alkyl] derivatives of 3,3-dimethylpiperidine are highly potent and selective sigma1 or sigma2 ligands. (n.d.). PubMed.

- Synthesis and receptor binding properties of chimeric peptides containing a μ-opioid receptor ligand and nociceptin/orphanin FQ receptor ligand Ac-RYYRIK-amide. (2006, September 15). Bioorganic & Medicinal Chemistry Letters.

- Biological Effects on μ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives. (2021, September 7). MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajchem-a.com [ajchem-a.com]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N-[omega-(Tetralin-1-yl)alkyl] derivatives of 3,3-dimethylpiperidine are highly potent and selective sigma1 or sigma2 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.ed.ac.uk [journals.ed.ac.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]